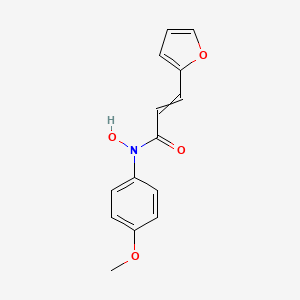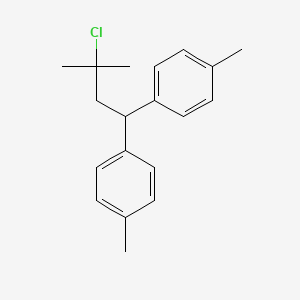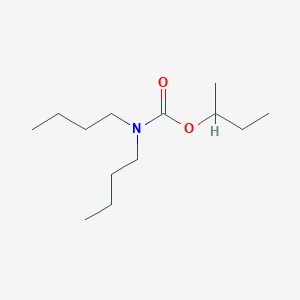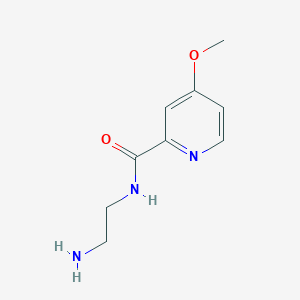![molecular formula C18H23NO2 B14330387 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde CAS No. 105309-55-5](/img/structure/B14330387.png)
9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[421]nonane-2-carbaldehyde is a complex organic compound that belongs to the class of bicyclic azabicyclo compounds These compounds are known for their unique structural features and potential biological activities
Métodos De Preparación
The synthesis of 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde can be achieved through a multi-step process involving cycloaddition reactions. One common method involves a three-component [3+2] cycloaddition followed by reduction and lactamization. This one-pot methodology allows for the diastereoselective synthesis of the desired compound. The reaction typically involves the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials. The optimized reaction conditions include the use of Et3N as a base under microwave irradiation at 125°C for 25 minutes .
Análisis De Reacciones Químicas
9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the aldehyde group can be targeted by nucleophiles. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
This compound has shown potential in various scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of diverse heterocyclic scaffolds. In biology and medicine, derivatives of this compound have demonstrated biological activities such as dual orexin receptor antagonism, delta opioid agonism, serotonin reuptake inhibition, dopamine transporter inhibition, antibacterial, and antitumor activities . These properties make it a promising candidate for drug development and other therapeutic applications.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as dual orexin receptor antagonists inhibit the binding of orexin peptides to their receptors, thereby modulating sleep-wake cycles and other physiological processes. Similarly, its role as a serotonin reuptake inhibitor involves blocking the reabsorption of serotonin into neurons, increasing its availability in the synaptic cleft and enhancing mood regulation .
Comparación Con Compuestos Similares
Compared to other similar compounds, 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde stands out due to its unique structural features and diverse biological activities. Similar compounds include 9,9-dimethyl-4-oxo-3-aza-9-azonabicyclo[4.2.1]nonane and 3,9,9-trimethyl-4-oxo-3-aza-9-azonabicyclo[4.2.1]nonane These compounds share the bicyclic azabicyclo structure but differ in their functional groups and specific biological activities The presence of the benzyl and oxoethyl groups in 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[42
Propiedades
Número CAS |
105309-55-5 |
|---|---|
Fórmula molecular |
C18H23NO2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
9-benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde |
InChI |
InChI=1S/C18H23NO2/c20-11-10-15-6-7-16-8-9-18(17(15)13-21)19(16)12-14-4-2-1-3-5-14/h1-5,11,13,15-18H,6-10,12H2 |
Clave InChI |
CZVUZDRQJSMTKO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C2CCC1N2CC3=CC=CC=C3)C=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


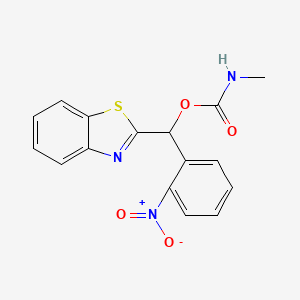
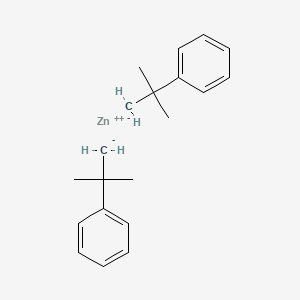
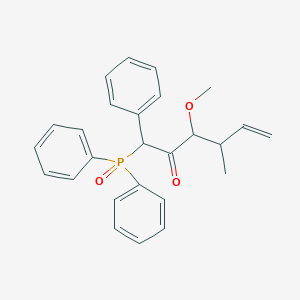

![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
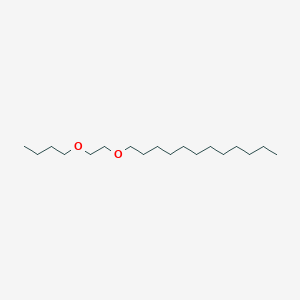
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
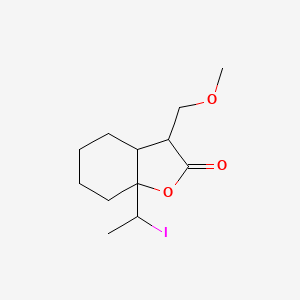
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)
